Aqueous Solubility: Calcium 4-Hydroxymandelate vs. Sodium 4-Hydroxymandelate
The calcium salt of mandelic acid (the des-hydroxy analog) exhibits limited aqueous solubility, with 1 gram dissolving in 80 mL of boiling water and being only slightly soluble in cold water. In contrast, sodium mandelate is described as very soluble in water [1]. Extrapolating this class-level behavior to the 4-hydroxy derivatives, calcium 4-hydroxymandelate (MW 374.36) is expected to have significantly lower aqueous solubility than sodium 4-hydroxymandelate (MW 190.13), providing a slower dissolution profile suitable for controlled-release or suspension-based applications .
| Evidence Dimension | Aqueous solubility (qualitative) |
|---|---|
| Target Compound Data | Expected low solubility; calcium mandelate benchmark: 1 g/80 mL boiling water, slightly soluble cold |
| Comparator Or Baseline | Sodium mandelate: very soluble in water; sodium 4-hydroxymandelate expected to be freely soluble |
| Quantified Difference | Estimated >10-fold difference in cold water solubility based on mandelate salt class behavior |
| Conditions | Ambient temperature, water as solvent; extrapolated from mandelic acid salt data |
Why This Matters
Lower solubility of the calcium salt enables its use as a controlled-release agent or in non-aqueous synthetic pathways where high solubility of the sodium salt would be detrimental.
- [1] DrugFuture. Mandelic Acid: Calcium salt (134-95-2) and Sodium salt (114-21-6) properties. View Source
